7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride
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Overview
Description
SNS-595 Hydrochloride: Vosaroxin Hydrochloride or AG 7352 Hydrochloride , is a potent topoisomerase II inhibitor. This compound is primarily recognized for its broad-spectrum anti-tumor activity. It functions by intercalating DNA and inducing site-selective DNA double-strand breaks, leading to cell cycle arrest in the G2 phase and subsequent apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SNS-595 Hydrochloride involves multiple steps, starting with the preparation of the core naphthyridine structure. The process includes:
Formation of the naphthyridine core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Functionalization: Introduction of functional groups such as methoxy and methylamino groups to the naphthyridine core.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance solubility and stability
Industrial Production Methods: Industrial production of SNS-595 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Ensuring consistent quality and yield.
Purification: Using techniques such as crystallization and chromatography to achieve high purity levels.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions:
Oxidation: SNS-595 Hydrochloride can undergo oxidation reactions, particularly at the methoxy and methylamino groups.
Reduction: The compound can be reduced under specific conditions, affecting its functional groups.
Substitution: Various substitution reactions can occur, particularly on the naphthyridine core
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of SNS-595 Hydrochloride, as well as substituted naphthyridine compounds .
Scientific Research Applications
Chemistry: : SNS-595 Hydrochloride is used as a model compound to study DNA intercalation and topoisomerase II inhibition mechanisms .
Biology: : It is employed in research to understand cell cycle dynamics and apoptosis pathways .
Medicine: : The compound is under investigation for its potential in treating various cancers, including acute myeloid leukemia and ovarian cancer .
Industry: : SNS-595 Hydrochloride is used in the development of new anti-cancer drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
SNS-595 Hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA double-strand breaks. The resulting DNA damage triggers cell cycle arrest in the G2 phase and induces apoptosis. The compound targets both topoisomerase IIα and IIβ, stabilizing the cleavage complexes formed by these enzymes .
Comparison with Similar Compounds
Similar Compounds
Etoposide: Another topoisomerase II inhibitor used in cancer treatment.
Doxorubicin: A widely used chemotherapeutic agent that also targets topoisomerase II.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity
Uniqueness: : SNS-595 Hydrochloride is unique due to its specific mechanism of inducing site-selective DNA double-strand breaks and its ability to cause G2 phase arrest. Unlike some other topoisomerase II inhibitors, it does not generate significant levels of reactive oxygen species, which can reduce off-target effects and toxicity .
Properties
IUPAC Name |
7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZCCQHWCOXGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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